

Lomonitinib in Healthy Volunteers: A Technical Overview of Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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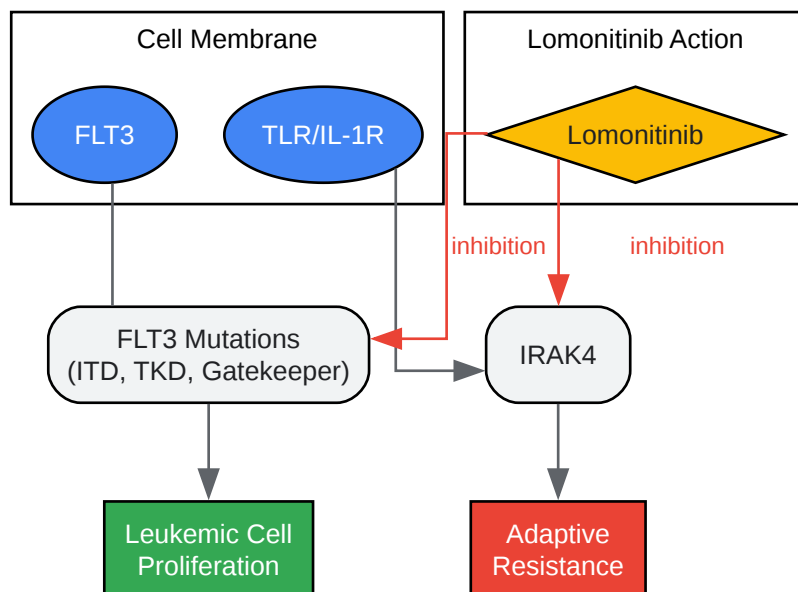
Introduction

Lomonitinib (ZE46-0134) is a novel, highly potent, and selective small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[1][2] This dual-targeting mechanism is designed to address clinically relevant FLT3 mutations (Internal Tandem Duplication [ITD] and Tyrosine Kinase Domain [TKD]), including the formidable "gatekeeper" F691L mutation, while also tackling a putative resistance pathway through IRAK4 inhibition.[1][2] Preclinical studies have demonstrated **Lomonitinib**'s superior efficacy and lower toxicity compared to other FLT3 inhibitors.[1] This whitepaper provides a detailed technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of **Lomonitinib**, based on the initial first-in-human Phase 1 clinical trial conducted in healthy volunteers.

Mechanism of Action

Lomonitinib exerts its anti-leukemic potential through the inhibition of two key signaling pathways. Upon oral administration, it binds to and inhibits the activity of mutated FLT3, a receptor tyrosine kinase often overexpressed or mutated in acute myeloid leukemia (AML), thereby suppressing cancer cell proliferation.[1] Concurrently, by inhibiting IRAK4, a critical

kinase in Toll-like receptor (TLR) and IL-1 receptor signaling, **Lomonitinib** may mitigate adaptive resistance to FLT3 inhibition.[1]



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Figure 1: Lomonitinib's Dual Mechanism of Action.

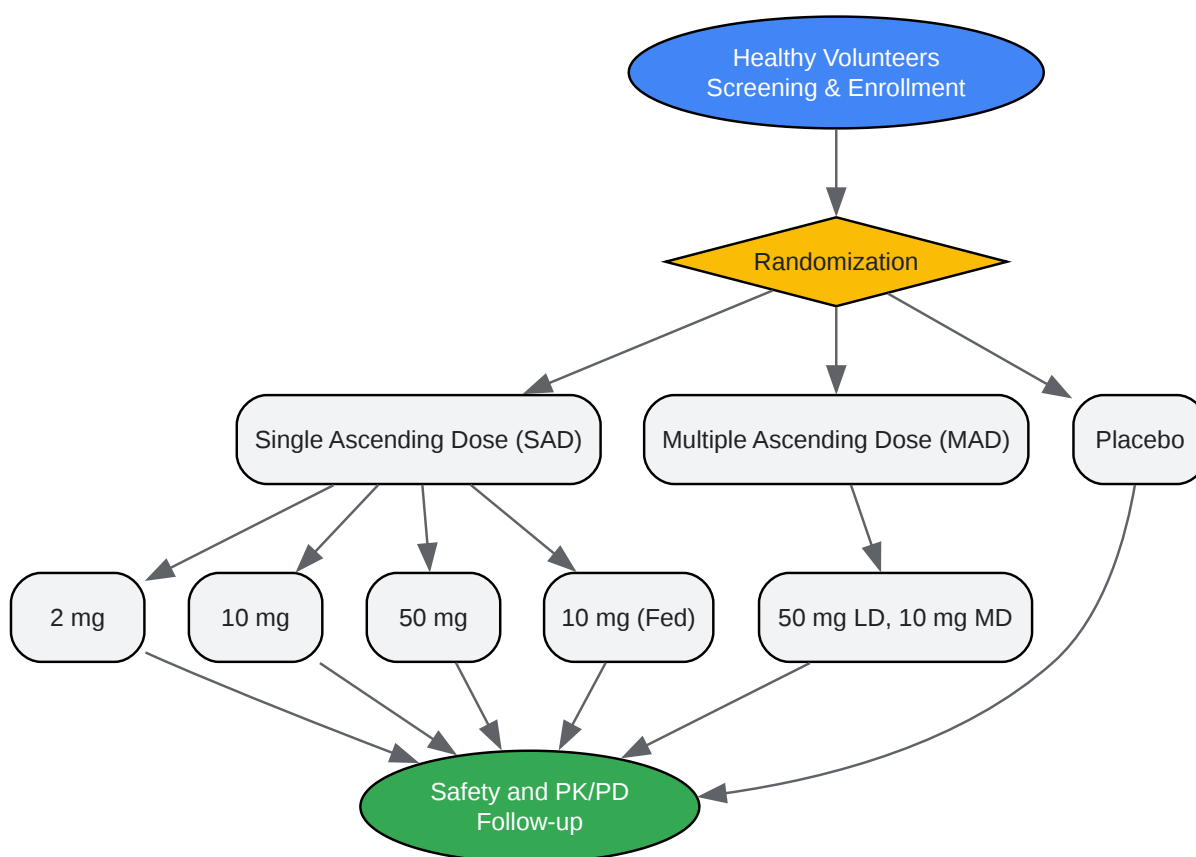
Phase 1 Clinical Trial in Healthy Volunteers: Experimental Protocol

A single-center, prospective, randomized, double-blind, placebo-controlled Phase 1 study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Lomonitinib** in healthy adult participants (NCT06399315).[1][3] The study design included both Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) cohorts.[1]

Study Design and Cohorts

- Single Ascending Dose (SAD):
 - Cohorts received single oral doses of 2 mg, 10 mg, and 50 mg of **Lomonitinib** or placebo. [1]
 - A separate cohort received a single 10 mg dose with a high-fat meal to evaluate the effect of food on absorption.[1]

- Another SAD cohort investigated the drug-drug interaction with itraconazole, a strong CYP3A4 inhibitor.[3]
- Multiple Ascending Dose (MAD):
 - One cohort received a 50 mg loading dose on Day 1, followed by a 10 mg maintenance dose daily from Day 2 to Day 7.[1]
 - Additional MAD cohorts were also included in the study.[1]



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Figure 2: Phase 1 Healthy Volunteer Study Workflow.

Pharmacokinetic and Pharmacodynamic Assessments

- Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time points after dosing to determine the plasma concentrations of **Lomonitinib**. Standard non-

compartmental methods were used to calculate PK parameters.

- Pharmacodynamic (PD) Analysis: An ex vivo plasma inhibition assay was utilized to assess the target engagement of FLT3-ITD.^[1] This assay likely involves incubating a FLT3-ITD-dependent cell line with plasma samples from the study participants and measuring the inhibition of FLT3 phosphorylation.

Pharmacokinetic Profile of Lomonitinib

The study revealed that **Lomonitinib** has a favorable pharmacokinetic profile characterized by dose-proportional exposure, slow absorption, and a long elimination half-life.^[1]

Summary of Pharmacokinetic Parameters

While specific quantitative values for C_{max}, AUC, and other PK parameters for each cohort have not been publicly released in detail, the key findings are summarized below.

Parameter	Observation	Citation
Dose Proportionality	Linear pharmacokinetics observed, with mean plasma exposure increasing proportionally with single doses from 2 mg to 50 mg.	[1]
Absorption (Tmax)	Slow absorption with a time to maximum plasma concentration (Tmax) ranging from 6 to 24 hours.	[1]
Elimination Half-life (t _{1/2})	Extended terminal half-life of approximately 92 hours.	[1]
Food Effect	A modest positive food effect was noted when a 10 mg dose was administered with a high-fat meal.	[1]
Steady State (C _{ss})	In the MAD cohort, a 50 mg loading dose on Day 1 followed by 10 mg daily maintenance doses resulted in the achievement of steady-state concentrations by Day 4.	[1][3]
Drug-Drug Interactions	Preliminary data suggests minimal pharmacokinetic interaction with proton pump inhibitors or strong CYP3A4 inhibitors like itraconazole.	[3]

Pharmacodynamic Profile: Target Engagement

Oral administration of **Lomonitinib** in healthy volunteers demonstrated successful target engagement.

Ex Vivo Plasma Inhibition Assay Results

Dose Level	Target Engagement	Citation
≥ 10 mg	Demonstrated target engagement of FLT3-ITD in an ex vivo plasma inhibition assay. This dose is anticipated to be within the therapeutic range based on preclinical data.	[1][3]

Safety and Tolerability

Lomonitinib was well-tolerated by the healthy volunteers in both the SAD and MAD cohorts. No treatment-related safety signals were reported, underscoring its favorable safety profile.[1] This excellent safety allows for a loading dose strategy to be employed, which is not always possible with other FLT3 inhibitors, enabling a more rapid attainment of therapeutic plasma concentrations.[1][3]

Conclusion and Future Directions

The Phase 1 study in healthy volunteers has established that **Lomonitinib** possesses a favorable pharmacokinetic and safety profile. The dose-proportional exposure, long half-life, and demonstrated target engagement at clinically relevant doses support its continued development. The ability to use a loading dose to rapidly achieve steady-state concentrations is a significant advantage. Based on these promising results, a Phase 1B study in patients with relapsed/refractory AML with mutated FLT3 has been initiated.[1] The data from the healthy volunteer study will be instrumental in guiding dose selection and predicting tolerability in the patient population.

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- To cite this document: BenchChem. [Lomonitinib in Healthy Volunteers: A Technical Overview of Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603203#lomonitinib-pharmacokinetics-and-pharmacodynamics-in-healthy-volunteers]

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